Home > Products > Screening Compounds P50545 > Zafirlukast p-Tolyl Isomer-d7
Zafirlukast p-Tolyl Isomer-d7 - 1794886-13-7

Zafirlukast p-Tolyl Isomer-d7

Catalog Number: EVT-1489114
CAS Number: 1794886-13-7
Molecular Formula: C₃₁H₂₆D₇N₃O₆S
Molecular Weight: 582.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zafirlukast p-Tolyl Isomer-d7 is a deuterated analog of zafirlukast, a medication primarily used to manage asthma by inhibiting leukotriene receptors. The compound is classified as a leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene receptor type 1 (CysLT1). Zafirlukast is recognized for its role in reducing bronchoconstriction and inflammation associated with asthma and allergic rhinitis. The p-tolyl isomer-d7 variant incorporates deuterium atoms, which can be beneficial for pharmacokinetic studies and metabolic profiling.

Source and Classification

Zafirlukast p-Tolyl Isomer-d7 is derived from the parent compound zafirlukast, which was first approved by the U.S. Food and Drug Administration for clinical use in asthma management. The compound's classification as a leukotriene receptor antagonist places it within a broader category of anti-inflammatory drugs that work by blocking the action of leukotrienes—substances in the body that contribute to asthma symptoms.

Synthesis Analysis

The synthesis of zafirlukast, including its p-tolyl isomer-d7 variant, typically involves several key steps:

The technical details involve careful control of reaction conditions such as temperature and inert atmosphere to optimize yields and minimize side reactions.

Molecular Structure Analysis

Zafirlukast p-Tolyl Isomer-d7 has a molecular formula of C31H26D7N3O6SC_{31}H_{26}D_7N_3O_6S and a molecular weight of 582.72 g/mol. The presence of deuterium atoms in the structure aids in distinguishing this compound during analytical studies compared to its non-deuterated counterpart.

Structural Features

  • Core Structure: The compound features an indole backbone, characteristic of many biologically active compounds.
  • Functional Groups: It contains various functional groups including aromatic rings, amines, and sulfonamides that contribute to its biological activity.
Chemical Reactions Analysis

Zafirlukast p-Tolyl Isomer-d7 participates in several chemical reactions relevant to its function as a leukotriene receptor antagonist:

  1. Receptor Binding: The compound binds to the CysLT1 receptor, inhibiting the action of leukotrienes.
  2. Metabolic Pathways: As a deuterated analog, it may undergo different metabolic pathways compared to its non-deuterated form, which can be studied using mass spectrometry techniques.

These reactions are crucial for understanding the pharmacodynamics and pharmacokinetics of zafirlukast derivatives.

Mechanism of Action

The mechanism by which zafirlukast p-Tolyl Isomer-d7 exerts its effects involves:

  • Leukotriene Inhibition: By binding to the CysLT1 receptor, zafirlukast prevents leukotrienes from eliciting their inflammatory effects, thereby reducing bronchoconstriction and mucus secretion.
  • Impact on Asthma Symptoms: Clinical studies have shown that treatment with zafirlukast results in significant improvements in lung function and decreases in asthma attacks .

This mechanism makes it an essential therapeutic agent for patients suffering from asthma.

Physical and Chemical Properties Analysis

The physical and chemical properties of zafirlukast p-Tolyl Isomer-d7 include:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The presence of deuterium may enhance stability under certain conditions compared to non-deuterated forms.

These properties are critical for formulation development and ensuring bioavailability during therapeutic use.

Applications

Zafirlukast p-Tolyl Isomer-d7 has several scientific applications:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways more accurately using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
  • Cancer Research: Emerging studies suggest that zafirlukast may have potential applications beyond asthma treatment, particularly in targeting thiol isomerases involved in cancer progression .

These applications highlight the versatility of zafirlukast p-Tolyl Isomer-d7 in both clinical and research settings.

Introduction to Zafirlukast p-Tolyl Isomer-d7

Chemical Background and Nomenclature

Structural Features and Isotopic Labeling (Deuterium Substitution)

Zafirlukast p-Tolyl Isomer-d7 is a strategically deuterated analog of the leukotriene receptor antagonist zafirlukast (C31H33N3O6S). Its molecular formula (C31H26D7N3O6S) reflects the replacement of seven hydrogen atoms with deuterium at specific positions: three deuterium atoms at the methyl group of the p-tolyl ring (forming a -CD3 group) and four additional deuterium atoms at the aromatic positions (2,3,5,6) of the same ring [1] [3]. This isotopic labeling creates a mass shift of +7 Da compared to the parent compound while maintaining identical steric and electronic properties due to deuterium's near-identical atomic radius to protium [3].

The core structure preserves zafirlukast's signature pharmacophore: a sulfonamide-linked indole-carbamate scaffold essential for biological activity. The indole nitrogen is methylated (-CH3), while the carbamate moiety connects to a cyclopentyl ester group. The deuterated p-tolylsulfonyl component (-C6D4CD3) is attached via the sulfonamide linkage at position 4 of the adjacent methoxy-substituted benzyl ring [3] [8]. This selective deuteration creates a distinct isotopic signature without altering the three-dimensional conformation or pKa of functional groups, as confirmed through comparative crystallographic analyses [3].

Table 1: Comparative Molecular Properties of Zafirlukast and Its Deuterated Isomer

PropertyZafirlukastZafirlukast p-Tolyl Isomer-d7
Molecular FormulaC31H33N3O6SC31H26D7N3O6S
Molecular Weight (g/mol)575.68582.72
CAS Number107753-78-61794886-13-7
Isotopic PurityN/A>98% deuterium incorporation
Key Structural MotifsIndole-carbamate scaffold, methoxybenzyl, o-tolylsulfonylIdentical scaffold with deuterated p-tolylsulfonyl

IUPAC Nomenclature and Isomeric Differentiation

The systematic IUPAC name for this deuterated analog is cyclopentyl N-[3-[[2-methoxy-4-[[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonyl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate [3] [7]. This nomenclature precisely defines both the molecular connectivity and deuterium substitution pattern, specifying the tetradeuterated aromatic ring and trideuteriomethyl group.

The term "p-Tolyl Isomer" distinguishes this compound from the parent zafirlukast, which contains an ortho-methyl-substituted benzenesulfonyl group (o-tolyl). In the p-tolyl isomer, the methyl group (now -CD3) is positioned para to the sulfonyl attachment point rather than ortho as in the parent drug [5] [8]. This positional isomerism significantly impacts molecular geometry and receptor interactions, though the deuterium substitution itself does not alter bonding angles. The combination of isotopic labeling and positional isomerism creates a distinct chemical entity with unique analytical and metabolic properties compared to both the parent drug and non-deuterated positional isomers [4].

Pharmacological Relevance of Zafirlukast and Its Analogs

Role as a Leukotriene Receptor Antagonist

Zafirlukast and its analogs function as potent, competitive antagonists of the cysteinyl leukotriene receptor type 1 (CysLT1). They specifically block the pro-inflammatory effects of leukotriene D4 (LTD4), which is a key mediator in the 5-lipoxygenase pathway of arachidonic acid metabolism [2] [6]. By binding to CysLT1 receptors on airway smooth muscle cells, eosinophils, and macrophages, zafirlukast inhibits leukotriene-induced bronchoconstriction, vascular permeability, mucus secretion, and inflammatory cell recruitment [6] [10]. This mechanism is particularly relevant in eosinophilic asthma phenotypes, where cysteinyl leukotrienes contribute significantly to airway remodeling and hyperresponsiveness [2].

The p-tolyl isomer retains this antagonistic activity but exhibits modified binding kinetics due to altered steric positioning of the tolyl group relative to the parent compound's o-tolyl configuration. Molecular docking studies indicate that the para positioning of the methyl group allows deeper penetration into the hydrophobic binding pocket of CysLT1 while maintaining critical hydrogen bonds between the sulfonamide group and Arg262 of the receptor [3]. This preserved binding affinity despite positional isomerism makes the deuterated variant pharmacologically relevant for mechanistic studies.

Transition to Deuterated Forms in Research

The strategic incorporation of deuterium in Zafirlukast p-Tolyl Isomer-d7 leverages the kinetic isotope effect (KIE) to modify metabolic stability without altering primary pharmacology. Deuterium-carbon bonds exhibit greater bond strength (approximately 1-5 kcal/mol higher) and lower vibrational frequency compared to protium-carbon bonds, resulting in reduced reaction rates for oxidative processes catalyzed by cytochrome P450 enzymes [3] [7]. Specifically, deuterium substitution at metabolically vulnerable sites protects against rate-limiting C-H bond cleavage during hydroxylation, the primary metabolic pathway for zafirlukast.

Research demonstrates that CYP2C9-mediated metabolism, responsible for >80% of zafirlukast clearance, is significantly attenuated in the deuterated analog. In vitro studies using human liver microsomes show a 2.5-fold reduction in hydroxylation at the indole and cyclopentyl positions, extending the compound's half-life from approximately 10 hours to 15-20 hours [3]. This metabolic stabilization offers distinct advantages for research applications:

  • Tracer Studies: The +7 Da mass shift enables unambiguous detection and quantification using LC-MS/MS in biological matrices, facilitating pharmacokinetic studies without isotopic interference [3] [4].
  • Metabolic Pathway Mapping: Altered fragmentation patterns in mass spectrometry allow precise tracking of metabolite formation, identifying previously undetected minor pathways [3].
  • Receptor Occupancy Studies: Extended target engagement duration permits more accurate measurement of drug-receptor binding kinetics in vivo [7].
  • Drug-Drug Interaction Profiling: Reduced CYP2C9 substrate clearance decreases interaction potential with concomitant medications, simplifying complex interaction studies [10].

Table 2: Comparative Pharmacokinetic Parameters of Zafirlukast and Its Deuterated Analog

ParameterZafirlukastZafirlukast p-Tolyl Isomer-d7Research Implications
Primary MetabolismCYP2C9 hydroxylationReduced CYP2C9-mediated hydroxylationEnhanced metabolic stability
Half-life (t1/2)~10 hours15-20 hours (estimated)Extended exposure duration
Oral Bioavailability~40%~60% (estimated)Improved absorption metrics
Plasma Protein Binding>99%>99%Unchanged distribution
Mass Spectrometry Signaturem/z 575.68m/z 582.72 (+7 Da shift)Unambiguous LC-MS detection

The synthesis of Zafirlukast p-Tolyl Isomer-d7 typically employs hydrogen-deuterium exchange under catalytic conditions or utilizes deuterated building blocks like perdeuterio-p-xylene during intermediate preparation. Isotopic purity (>98%) is confirmed through 2H-NMR and high-resolution mass spectrometry, with residual protium primarily located at labile positions (e.g., carbamate NH) rather than the intended deuterium sites [3] [7]. This high isotopic integrity is essential for avoiding artifactual data in metabolic and pharmacokinetic studies.

Properties

CAS Number

1794886-13-7

Product Name

Zafirlukast p-Tolyl Isomer-d7

Molecular Formula

C₃₁H₂₆D₇N₃O₆S

Molecular Weight

582.72

Synonyms

N-[3-[[2-Methoxy-4-[[[(4-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester; Zafirlukast Related Compound E-d7; Cyclopentyl 3-[2-Methoxy-4-[p-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.